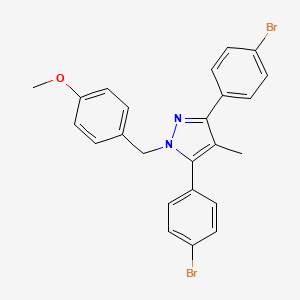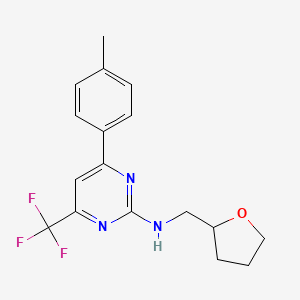![molecular formula C32H28Cl4N2O5 B14926622 N,N'-(oxydibenzene-4,1-diyl)bis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B14926622.png)
N,N'-(oxydibenzene-4,1-diyl)bis[4-(2,4-dichlorophenoxy)butanamide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-DICHLOROPHENOXY)-N~1~-[4-(4-{[4-(2,4-DICHLOROPHENOXY)BUTANOYL]AMINO}PHENOXY)PHENYL]BUTANAMIDE is a complex organic compound characterized by the presence of multiple phenoxy and butanoyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-DICHLOROPHENOXY)-N~1~-[4-(4-{[4-(2,4-DICHLOROPHENOXY)BUTANOYL]AMINO}PHENOXY)PHENYL]BUTANAMIDE typically involves multiple steps, starting with the chlorination of phenol to produce 2,4-dichlorophenol . This intermediate is then reacted with butanoic acid derivatives under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and esterification processes, utilizing advanced reactors and purification systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,4-DICHLOROPHENOXY)-N~1~-[4-(4-{[4-(2,4-DICHLOROPHENOXY)BUTANOYL]AMINO}PHENOXY)PHENYL]BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding quinones and other oxidized derivatives.
Reduction: Reduction reactions may yield simpler phenolic compounds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinones, while reduction can yield phenolic derivatives .
Applications De Recherche Scientifique
4-(2,4-DICHLOROPHENOXY)-N~1~-[4-(4-{[4-(2,4-DICHLOROPHENOXY)BUTANOYL]AMINO}PHENOXY)PHENYL]BUTANAMIDE has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(2,4-DICHLOROPHENOXY)-N~1~-[4-(4-{[4-(2,4-DICHLOROPHENOXY)BUTANOYL]AMINO}PHENOXY)PHENYL]BUTANAMIDE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity and leading to desired biological effects . The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar phenoxy groups.
Butanoic acid, 4-(2,4-dichlorophenoxy)-: Shares structural similarities with the target compound.
5-Chloro-2-(2,4-dichlorophenoxy)phenol: Another compound with related chemical structure.
Uniqueness
4-(2,4-DICHLOROPHENOXY)-N~1~-[4-(4-{[4-(2,4-DICHLOROPHENOXY)BUTANOYL]AMINO}PHENOXY)PHENYL]BUTANAMIDE is unique due to its complex structure, which imparts distinct chemical and biological properties. Its multiple phenoxy and butanoyl groups contribute to its versatility and potential for diverse applications .
Propriétés
Formule moléculaire |
C32H28Cl4N2O5 |
|---|---|
Poids moléculaire |
662.4 g/mol |
Nom IUPAC |
4-(2,4-dichlorophenoxy)-N-[4-[4-[4-(2,4-dichlorophenoxy)butanoylamino]phenoxy]phenyl]butanamide |
InChI |
InChI=1S/C32H28Cl4N2O5/c33-21-5-15-29(27(35)19-21)41-17-1-3-31(39)37-23-7-11-25(12-8-23)43-26-13-9-24(10-14-26)38-32(40)4-2-18-42-30-16-6-22(34)20-28(30)36/h5-16,19-20H,1-4,17-18H2,(H,37,39)(H,38,40) |
Clé InChI |
ALCUCLDVPADUGX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)OC3=CC=C(C=C3)NC(=O)CCCOC4=C(C=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14926545.png)
![N-[(2E)-1-(1,3-benzodioxol-5-ylcarbonyl)-3-methylpyridin-2(1H)-ylidene]-1,3-benzodioxole-5-carboxamide](/img/structure/B14926553.png)
![6-(furan-2-yl)-N-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926561.png)
![N-(5-chloropyridin-2-yl)-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B14926567.png)
![2-(4-ethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B14926586.png)
![1-benzyl-6-cyclopropyl-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926594.png)
![1-ethyl-3,6-dimethyl-N-{4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926597.png)

![1-(2,4-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B14926619.png)
![6-cyclopropyl-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[1-(propan-2-yl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926628.png)


![(2E)-1-[3-(difluoromethoxy)phenyl]-3-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-yl}prop-2-en-1-one](/img/structure/B14926639.png)
![(2E,2'E)-N,N'-(4-methylbenzene-1,2-diyl)bis[3-(5-methylfuran-2-yl)prop-2-enamide]](/img/structure/B14926640.png)
